molecular formula C20H22O2 B14385167 1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] CAS No. 88319-83-9

1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]

Cat. No.: B14385167
CAS No.: 88319-83-9
M. Wt: 294.4 g/mol
InChI Key: QXWVETWWXDTSDC-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage between two benzene rings, each substituted with an ethenyloxy group

Preparation Methods

The synthesis of 1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] typically involves the reaction of 1,4-dibromobutane with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate 1,1’-(Butane-1,4-diyl)bis[4-hydroxybenzene]. This intermediate is then subjected to a Williamson ether synthesis with vinyl bromide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The ethenyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] can be compared with similar compounds such as:

Properties

CAS No.

88319-83-9

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-ethenoxy-4-[4-(4-ethenoxyphenyl)butyl]benzene

InChI

InChI=1S/C20H22O2/c1-3-21-19-13-9-17(10-14-19)7-5-6-8-18-11-15-20(16-12-18)22-4-2/h3-4,9-16H,1-2,5-8H2

InChI Key

QXWVETWWXDTSDC-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)OC=C

Origin of Product

United States

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